Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate
Overview
Description
Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate is a heterocyclic compound with a fused bicyclic structure. It is known for its applications in various fields of chemistry and medicinal research due to its unique chemical properties.
Mechanism of Action
Target of Action
Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate is a heterocyclic organic compound that has been extensively studied due to its unique chemical and biological properties. It is part of the imidazo[1,2-a]pyridines class, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . .
Mode of Action
. These reactions could potentially influence the interaction of this compound with its targets.
Result of Action
, suggesting that this compound could have diverse effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to participate in radical reactions, which are essential for the direct functionalization of imidazo[1,2-a]pyrazine derivatives . These interactions often involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies, highlighting the compound’s versatility in biochemical processes .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function is mediated through its interactions with specific biomolecules, leading to changes in cellular activities . These effects are crucial for understanding the compound’s potential therapeutic applications and its role in cellular physiology.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s unique structure allows it to interact with various targets at the molecular level, modulating their activity and function . These interactions are essential for the compound’s biological activity and its potential use in drug development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under specific storage conditions, and its degradation products have been analyzed to assess their impact on cellular activities . Long-term studies have provided insights into the compound’s sustained effects on cellular processes, which are critical for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where specific dosages are required to achieve desired biological outcomes . At higher doses, toxic or adverse effects have been observed, highlighting the importance of dosage optimization for therapeutic applications. These findings are essential for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism affects metabolic flux and metabolite levels, influencing its biological activity and potential therapeutic applications. Understanding these pathways is crucial for optimizing the compound’s use in drug development and other biochemical applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its biological activity . Studying these processes is essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, modulating its biological effects . Understanding these localization mechanisms is crucial for elucidating the compound’s role in cellular processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-methylimidazole with pyrazine-2-carboxylic acid, followed by esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and esterification processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another fused bicyclic compound with similar chemical properties.
Imidazo[1,2-a]pyrimidine: Known for its applications in medicinal chemistry.
Imidazo[1,2-a]pyrazine: Shares the core structure but differs in functional groups and substitutions
Uniqueness
Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-6-5-12-4-3-10-7(8(12)11-6)9(13)14-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNMQOMPBZHILR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CN=C(C2=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289082-52-5 | |
Record name | methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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